(5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a fluorobenzylidene group and a thioxoimidazolidinone core. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with cell protein tubulin and microtubules .
Mode of Action
It’s suggested that similar compounds can cause cessation of protein polymerization to microtubules, which play a key role in cell division .
Biochemical Pathways
Similar compounds have been known to affect the cell protein tubulin and microtubules, disrupting cell division .
Result of Action
Similar compounds have been known to decrease the production of reactive oxygen species (ros), increase the release of lactate dehydrogenase, and decrease cell metabolism/proliferation .
Preparation Methods
The synthesis of (5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 4-fluorobenzaldehyde with 3-ethyl-2-thioxoimidazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
(5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form Schiff bases or hydrazones.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising activity against various microbial strains, making it a potential candidate for the development of new antimicrobial agents.
Medicine: The compound has been investigated for its anticancer properties, particularly against cervical cancer cells.
Comparison with Similar Compounds
(5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one: This compound has shown similar anticancer activity but differs in its substitution pattern, which may affect its biological activity and selectivity.
2,4-thiazolidinediones: These compounds are well-known for their antihyperglycemic properties and are used as PPARγ agonists in the treatment of diabetes.
Rhodanine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-2-15-11(16)10(14-12(15)17)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLDHPUBWUOBFJ-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)F)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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